(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring and a thiazolidinone core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The starting materials often include 3-ethoxybenzaldehyde, phenylhydrazine, and heptanal. The synthesis begins with the formation of the pyrazole ring through the reaction of 3-ethoxybenzaldehyde with phenylhydrazine under acidic conditions. This intermediate is then reacted with heptanal and a thioamide to form the thiazolidinone core. The final step involves the condensation of the pyrazole and thiazolidinone intermediates under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Vanillin acetate: An aromatic compound used in flavorings and fragrances.
Fluoxetine related compound C: A derivative of the antidepressant fluoxetine.
Uniqueness
What sets (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one apart from these similar compounds is its unique combination of a pyrazole ring and a thiazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H31N3O2S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-3-5-6-7-11-17-30-27(32)25(35-28(30)34)19-22-20-31(23-14-9-8-10-15-23)29-26(22)21-13-12-16-24(18-21)33-4-2/h8-10,12-16,18-20H,3-7,11,17H2,1-2H3/b25-19- |
InChI Key |
AQDCNNWTULCKCK-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OCC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OCC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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